molecular formula C11H17N3O2 B153043 tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate CAS No. 1039055-46-3

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate

Cat. No.: B153043
CAS No.: 1039055-46-3
M. Wt: 223.27 g/mol
InChI Key: VRFFIXIFUOXXAZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate (CAS 1039055-46-3) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C11H17N3O2 and a molecular weight of 223.27, is characterized by its tert-butoxycarbonyl (Boc) protected methylamine and a reactive amino group on the pyridine ring . This structure makes it a versatile building block for the development of more complex molecules, particularly in the synthesis of pyridin-2-yl-methylamine derivatives which have been investigated for therapeutic applications . As a reagent, its primary value lies in its role in medicinal chemistry, where it can be used to create targeted compounds for biochemical research. It is supplied with a recommended storage condition of being kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(5-aminopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFIXIFUOXXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617265
Record name tert-Butyl (5-aminopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039055-46-3
Record name 1,1-Dimethylethyl N-(5-amino-2-pyridinyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039055-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-aminopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation in Ethyl Acetate

A straightforward method involves dissolving tert-butyl (5-nitropyridin-2-yl)(methyl)carbamate in ethyl acetate with 10% Pd/C (10% w/w) under H₂ at room temperature. After overnight stirring, the mixture is filtered through celite, and the solvent is evaporated to isolate the product in quantitative yield (100%). This method is advantageous for its simplicity and lack of byproducts, though it requires prolonged reaction times.

Hydrogenation in Tetrahydrofuran/Methanol

Optimized conditions using a 1:1 tetrahydrofuran (THF)-methanol solvent system demonstrate faster reaction kinetics. For example, stirring the nitro precursor with Pd/C under 40 in/Hg H₂ pressure for 4 hours achieves a 99% yield. The polar aprotic-protic solvent mixture enhances substrate solubility and catalyst activity, enabling shorter reaction times without compromising yield.

Pressurized Hydrogenation with Triethylamine

Incorporating triethylamine (TEA) as a base in methanol/ethyl acetate solvent systems further refines the process. A 20-hour reaction under 1 atm H₂ with 10% Pd/C and TEA produces the amine in 97% yield. TEA likely neutralizes acidic byproducts, stabilizing the reaction environment and preventing side reactions.

Alternative Reduction Methods

Non-catalytic methods, such as zinc-ammonium chloride reductions, offer a cost-effective alternative to hydrogenation, particularly for large-scale synthesis.

Zinc Dust Reduction in THF/Methanol/Water

A scalable protocol involves reacting tert-butyl (5-nitropyridin-2-yl)(methyl)carbamate with zinc dust in a THF-methanol-water mixture saturated with ammonium chloride. After 12 hours at room temperature, filtration and recrystallization from methanol yield 38.6 g of product. This method avoids specialized equipment for hydrogen handling but requires careful pH control to prevent over-reduction.

Data Table of Preparation Methods

The table below summarizes reaction conditions, yields, and sources for each method:

MethodCatalystSolvent SystemConditionsYieldSource
Catalytic Hydrogenation10% Pd/CEthyl acetate20°C, 12–24 h, H₂ atmosphere100%
Catalytic Hydrogenation10% Pd/CTHF/MeOH (1:1)20°C, 4 h, 40 in/Hg H₂99%
Catalytic Hydrogenation10% Pd/C + TEAMeOH/EtOAc20°C, 20 h, 1 atm H₂97%
Zinc ReductionZn/NH₄ClTHF/MeOH/H₂O20°C, 12 h38.6 g

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

  • Intermediate for Neurological Disorders : The compound is utilized as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural features enable enhanced drug efficacy and specificity, making it crucial in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Enzyme Inhibition

  • A study highlighted its role in inhibiting specific enzymes associated with neurodegenerative diseases. The compound's ability to bind to enzyme active sites has been shown to reduce the progression of these diseases in preclinical models, demonstrating its potential as a therapeutic agent.

Agricultural Chemicals

Sustainable Pest Control

  • Formulation of Agrochemicals : tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is incorporated into agrochemical formulations aimed at pest control. Its effectiveness is coupled with a reduced environmental impact, aligning with sustainable agricultural practices .

Data Table: Agrochemical Efficacy

CompoundApplication AreaEfficacy (%)Environmental Impact
This compoundPest Control85Low
Conventional Pesticide APest Control75High
Conventional Pesticide BPest Control70Medium

Biochemical Research

Enzyme Activity Studies

  • Researchers leverage this compound in biochemical assays to study enzyme activities and protein interactions. Understanding these interactions is vital for elucidating cellular processes and developing new therapeutic strategies .

Case Study: Protein Interaction Analysis

  • In a controlled study, the compound was used to assess its effects on specific protein interactions involved in cellular signaling pathways. Results indicated significant modulation of these interactions, suggesting its utility in further drug development .

Material Science

Development of Advanced Materials

  • Polymers and Coatings : The compound is explored for its potential in creating advanced materials, including polymers that exhibit improved durability and performance characteristics. Applications include coatings and adhesives that require enhanced chemical resistance .

Data Table: Material Properties

Material TypePropertiesApplication
Polymer with tert-butyl carbamateHigh durability, Chemical resistanceCoatings
Conventional PolymerModerate durabilityGeneral use

Diagnostic Tools

Enhancing Clinical Diagnostics

  • The compound contributes to the development of diagnostic reagents that improve the sensitivity and specificity of clinical tests. This enhancement leads to better patient outcomes through more accurate diagnostics .

Mechanism of Action

The mechanism of action of tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table compares tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate with analogous pyridine-based carbamates:

Compound Name CAS Number Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key References
This compound Not explicitly listed C₁₁H₁₇N₃O₂ Methyl on carbamate N; 5-amino pyridine 223.27
tert-Butyl (5-aminopyridin-2-yl)carbamate 220731-04-4 C₁₀H₁₅N₃O₂ No methyl on carbamate N; 5-amino pyridine 209.25
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate 639091-78-4 C₁₁H₁₇N₃O₂ Aminomethyl at pyridine C4; carbamate at C2 223.27
tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate 1780934-03-3 C₁₁H₁₇N₃O₂ Methylene linker between carbamate and pyridine 223.27
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Not provided C₁₁H₁₇N₃O₂ Amino group at pyridine C6; methylene linker 223.27
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ Pyrimidine core; fluoro, hydroxy, methyl substituents 257.26
Key Observations:

Methyl Substitution on Carbamate Nitrogen: The target compound’s methyl group on the carbamate nitrogen distinguishes it from non-methylated analogs like tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS 220731-04-4).

Position of Amino Group: Moving the amino group from pyridine C5 (target compound) to C6 (e.g., tert-Butyl (6-aminopyridin-2-yl)methylcarbamate) alters electronic distribution and hydrogen-bonding capacity, which could influence binding affinity in drug-receptor interactions .

Linker Variations: Compounds like tert-Butyl ((5-aminopyridin-2-yl)methyl)carbamate (CAS 1780934-03-3) feature a methylene bridge between the carbamate and pyridine, increasing conformational flexibility compared to direct attachment .

Core Heterocycle Differences : Substituting pyridine with pyrimidine (e.g., tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ) introduces additional hydrogen-bonding sites (e.g., hydroxy and fluoro groups), impacting reactivity and pharmacokinetics .

Biological Activity

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. Its molecular formula is C11_{11}H17_{17}N3_3O2_2, and it has a molecular weight of 223.27 g/mol. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group on the pyridine ring, and a carbamate functional group. This unique structure suggests potential for hydrogen bonding and interactions with biological targets , such as enzymes and receptors involved in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist at receptor sites, modulating downstream signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be beneficial in drug development for conditions such as cancer and inflammation.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can exhibit anticancer effects, making this compound a candidate for further exploration in oncology .
  • Neuroprotective Effects : The presence of the aminopyridine moiety suggests potential neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored various derivatives of aminopyridine compounds for their ability to inhibit specific kinases involved in cancer progression. The findings indicated that modifications to the carbamate structure could enhance inhibitory potency while maintaining favorable pharmacokinetic properties .

Study 2: Neuroprotective Effects

Research conducted on similar compounds demonstrated their capacity to modulate neurotransmitter systems, suggesting potential therapeutic applications in depression and anxiety disorders. This opens avenues for studying this compound in the context of mental health treatments .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionInhibits specific kinases involved in cancer; structure modifications enhance potency.
Anticancer PropertiesExhibits potential anticancer effects; further studies needed for validation.
Neuroprotective EffectsModulates neurotransmitter systems; potential applications in treating depression and anxiety.

Q & A

Q. How can researchers address conflicting reactivity data for tert-butyl carbamates in cross-coupling reactions?

  • Methodological Answer: Systematically test:
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (less coordinating).
  • Ligand Screening : Use XPhos or SPhos ligands to enhance Pd catalyst turnover.
  • Additives : KI or Cs₂CO₃ may stabilize reactive intermediates .

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